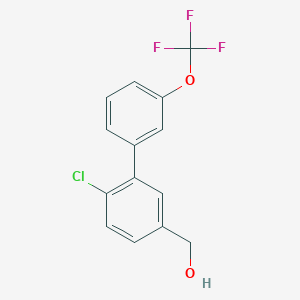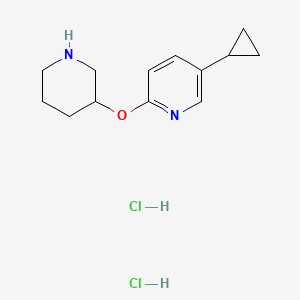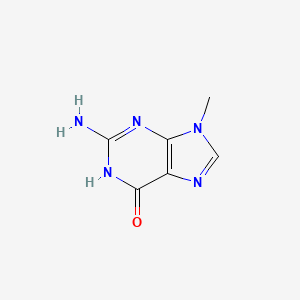
9-Methylguanine
概述
描述
9-甲基鸟嘌呤是鸟嘌呤的衍生物,鸟嘌呤是核酸 DNA 和 RNA 中四种核碱基之一。 它是一种小分子,化学式为 C6H7N5O,分子量为 165.15 g/mol
作用机制
9-甲基鸟嘌呤的作用机制涉及它与核酸和蛋白质的相互作用。它可以与互补碱基形成氢键,影响 DNA 和 RNA 结构。 在氧化反应中,9-甲基鸟嘌呤会发生羟基化,导致形成 8-氧代-9-甲基鸟嘌呤,如果未修复,会导致突变 .
分子靶点和通路:
DNA: 9-甲基鸟嘌呤可以被掺入 DNA 中,影响其稳定性和复制。
类似化合物:
鸟嘌呤: 9-甲基鸟嘌呤的母体化合物,不同之处在于没有甲基。
7-甲基鸟嘌呤: 鸟嘌呤的另一种甲基化衍生物,甲基位于第七位。
8-氧代-7,8-二氢鸟嘌呤: 鸟嘌呤氧化产物,类似于 8-氧代-9-甲基鸟嘌呤.
独特性: 9-甲基鸟嘌呤因其在第九位的特定甲基化而具有独特性,这影响了它的化学反应性和生物学相互作用。 这种甲基化改变了它的氢键模式以及它对氧化损伤的敏感性,使其成为研究 DNA 甲基化和氧化应激的宝贵化合物 .
生化分析
Biochemical Properties
9-Methylguanine plays a crucial role in various biochemical reactions. It is known to interact with several enzymes, proteins, and other biomolecules. One of the key interactions involves the enzyme O6-methylguanine-DNA methyltransferase (MGMT), which repairs DNA damage by removing alkyl groups from the O6 position of guanine . This interaction is vital for maintaining genomic stability and preventing mutations that could lead to cancer. Additionally, this compound can interact with other proteins and enzymes involved in DNA repair and replication, further highlighting its importance in cellular processes .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For instance, the presence of this compound in DNA can lead to the activation of DNA repair mechanisms, which in turn affects gene expression and cellular responses to damage . Moreover, this compound has been shown to modulate cell signaling pathways involved in cell growth and apoptosis, thereby influencing cellular metabolism and overall cell function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves its binding interactions with biomolecules. For example, this compound can form complexes with water molecules, leading to hydration reactions that mimic the oxidative damage to nucleosides in DNA . These interactions can result in enzyme inhibition or activation, changes in gene expression, and alterations in cellular processes. Additionally, this compound can undergo hydroxylation reactions, further contributing to its biochemical activity .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been extensively studied. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. In vitro and in vivo studies have shown that this compound can undergo spontaneous deprotonation in aqueous solutions, leading to various reaction pathways . These pathways can result in the formation of different products, each with distinct effects on cellular function. Long-term exposure to this compound has been associated with changes in DNA repair mechanisms and cellular responses to oxidative stress .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low doses of this compound can enhance DNA repair mechanisms and protect against mutagenic effects . High doses of the compound can lead to toxic or adverse effects, such as increased oxidative stress and cellular damage . These threshold effects highlight the importance of dosage optimization in therapeutic applications of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the key pathways includes its oxidation by singlet oxygen, leading to the formation of transient intermediates . These intermediates can further react to form stable products, influencing metabolic flux and metabolite levels. The compound’s involvement in these pathways underscores its role in cellular metabolism and its potential impact on metabolic disorders .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For instance, this compound can be transported across cell membranes and distributed to the nucleus, where it exerts its effects on DNA repair and gene expression . The compound’s distribution patterns are crucial for understanding its cellular activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound is primarily localized in the nucleus, where it interacts with DNA and other nuclear proteins . This localization is facilitated by targeting signals and post-translational modifications that direct this compound to specific compartments or organelles. The compound’s presence in the nucleus is essential for its role in DNA repair and gene regulation, highlighting its importance in maintaining genomic stability .
准备方法
合成路线和反应条件: 9-甲基鸟嘌呤可以通过鸟嘌呤的甲基化合成。一种常见的方法是在碱如碳酸钾存在下,使鸟嘌呤与碘甲烷反应。 该反应通常在二甲基亚砜等溶剂中于升高的温度下进行 .
工业生产方法: 虽然关于 9-甲基鸟嘌呤的具体工业生产方法没有广泛的记载,但合成通常遵循与实验室方法类似的原理,并针对规模、产率和纯度进行了优化。工业流程可能涉及连续流反应器和自动化系统,以确保一致的生产质量。
化学反应分析
反应类型: 9-甲基鸟嘌呤会发生各种化学反应,包括氧化、还原和取代。
氧化: 一个重要的反应是 9-甲基鸟嘌呤被单线态氧 (O2) 氧化。 该反应会导致形成 8-氧代-9-甲基鸟嘌呤,这是一种与氧化性 DNA 损伤研究相关的产物 .
还原: 9-甲基鸟嘌呤的还原反应不太常见,但可以在受控条件下使用硼氢化钠等还原剂来实现。
取代: 取代反应通常涉及用其他官能团取代甲基。 例如,亲核取代可以与叠氮化钠等试剂发生,导致形成 9-叠氮基鸟嘌呤衍生物 .
常用试剂和条件:
氧化: 单线态氧、过氧化氢和其他氧化剂。
还原: 硼氢化钠、氢化铝锂。
取代: 叠氮化钠、卤代烷。
主要产品:
氧化: 8-氧代-9-甲基鸟嘌呤。
还原: 9-甲基鸟嘌呤的还原形式。
取代: 各种取代的鸟嘌呤衍生物。
科学研究应用
9-甲基鸟嘌呤在科学研究中具有多种用途:
化学: 它被用作模型化合物来研究核碱基及其衍生物的化学行为。 它的反应提供了对核酸化学机制的见解 .
生物学: 在生物学研究中,9-甲基鸟嘌呤用于研究 DNA 损伤和修复机制。 它作为探针来研究甲基化对 DNA 结构和功能的影响 .
医学: 该化合物在癌症研究中很有价值,特别是在了解化学疗法和辐射的致突变效应方面。 它有助于研究 DNA 加合物的形成及其在致癌作用中的作用 .
工业: 虽然它的工业应用并不突出,但 9-甲基鸟嘌呤被用于开发药物和诊断工具。 它的衍生物正在探索潜在的治疗用途 .
相似化合物的比较
Guanine: The parent compound of 9-Methylguanine, differing by the absence of the methyl group.
7-Methylguanine: Another methylated derivative of guanine, with the methyl group at the seventh position.
8-Oxo-7,8-dihydroguanine: A product of guanine oxidation, similar to 8-oxo-9-methylguanine.
Uniqueness: this compound is unique due to its specific methylation at the ninth position, which influences its chemical reactivity and biological interactions. This methylation alters its hydrogen bonding patterns and its susceptibility to oxidative damage, making it a valuable compound for studying DNA methylation and oxidative stress .
属性
IUPAC Name |
2-amino-9-methyl-1H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5O/c1-11-2-8-3-4(11)9-6(7)10-5(3)12/h2H,1H3,(H3,7,9,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUWJNBOCAPUTBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1N=C(NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5049318 | |
| Record name | 9-Methylguanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5049318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5502-78-3 | |
| Record name | 9-Methylguanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5502-78-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Methylguanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005502783 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Methylguanine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02489 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 5502-78-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19065 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-Methylguanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5049318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-1,9-dihydro-9-methyl-6H-purin-6-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.400 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 9-METHYLGUANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/397W61ZHWY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 9-methylguanine?
A1: this compound has a molecular formula of C6H7N5O and a molecular weight of 165.16 g/mol. [] (https://www.semanticscholar.org/paper/26e55791a32e6c846f31c33c555598ca409065e8)
Q2: What spectroscopic techniques are useful for characterizing this compound?
A2: Several spectroscopic techniques are valuable for characterizing this compound, including:
- NMR Spectroscopy: Provides information on the structure, dynamics, and interactions of this compound in solution. [, , ] (https://www.semanticscholar.org/paper/52bb5e3202770a19789f83f552e7d0f4c4ef7213) (https://www.semanticscholar.org/paper/d22757830028f6dd2ca3815760edb3700d26f1f1)
- IR and Raman Spectroscopy: Useful for identifying different tautomers and rotamers of this compound, particularly in gas-phase and matrix isolation studies. [, , ] (https://www.semanticscholar.org/paper/e2488ad0858e9bb683c0feebaea2bcd9f7a47693) (https://www.semanticscholar.org/paper/9f63c7352e4215d8e01bb2b3b7aa1e4a4ddd6ddc)
- UV-Vis Spectroscopy: Used to investigate electronic transitions and interactions of this compound, particularly in the context of photochemistry and DNA damage. [, , , ] (https://www.semanticscholar.org/paper/7ca7eae31500604adfe35487b4c41aa8eaf20a68) (https://www.semanticscholar.org/paper/04fb3c8db75bc26abd295b5252b7a22af86f9bff)
Q3: How does methylation at the N9 position influence the spectroscopic properties of guanine?
A3: Methylation at the N9 position of guanine leads to distinct shifts in its spectroscopic signatures:
- NMR: Changes in chemical shifts of protons, particularly H8 and amino group protons, compared to unmethylated guanine are observed. []
- IR: Perturbations in vibrational frequencies associated with the purine ring system and the N9-methyl group are evident. [, ]
Q4: How does this compound interact with amino acids?
A4: this compound interacts with amino acids primarily through hydrogen bonding. Acrylamide, mimicking the amide side chain of asparagine and glutamine, forms a stable dimer with this compound via two hydrogen bonds: C6=O(this compound)···H—N(acrylamide) and N1—H(this compound)···O(acrylamide). []
Q5: How does the reactivity of this compound differ from guanine in the context of singlet oxygen oxidation?
A5: While both guanine and this compound undergo singlet oxygen oxidation, their reactivity and initial products differ. This compound, in its radical cation form, primarily yields an 8-peroxide intermediate upon reaction with singlet oxygen. In contrast, neutral guanine is believed to first form a 4,8-endoperoxide. [, ] This difference highlights the impact of methylation and ionization state on guanine's susceptibility to oxidation.
Q6: What is the role of protonation and deprotonation in the singlet oxygen oxidation of this compound?
A6: Protonation and deprotonation significantly influence the singlet oxygen oxidation pathway of this compound: [] - Protonated this compound: Oxidation proceeds via a concerted cycloaddition, leading to a 5,8-endoperoxide intermediate. - Deprotonated this compound: Oxidation follows a stepwise mechanism, forming an 8-peroxide that rearranges into a 4,8-endoperoxide.
Q7: What are the key factors influencing the stability of metal complexes with this compound?
A7: Several factors govern the stability of metal complexes with this compound: [, ]
Q8: How is computational chemistry being used to understand this compound interactions and reactions?
A8: Computational chemistry plays a crucial role in elucidating this compound chemistry:
- Structure Prediction: Determining stable conformations, tautomers, and rotamers of this compound and its complexes. [, , , , , ]
- Reaction Mechanism Elucidation: Mapping reaction pathways, identifying transition states, and calculating energy barriers for reactions involving this compound. [, , , ]
- Interaction Energy Calculations: Quantifying the strength of hydrogen bonding and other intermolecular interactions in this compound complexes. [, , , ]
- Solvent Effects: Evaluating the impact of solvation on the stability and reactivity of this compound and its complexes. [, , ]
- Spectroscopic Property Prediction: Calculating vibrational frequencies, electronic transitions, and other spectroscopic parameters to assist in experimental characterization. [, , ]
Q9: What computational methods are commonly employed in studying this compound?
A9: Various computational methods are utilized, often in a complementary manner, to study this compound, including:
- Density Functional Theory (DFT): A widely used method for ground-state electronic structure calculations, geometry optimizations, and energy evaluations. [, , , , , ]
- Møller-Plesset Perturbation Theory (MP2): Used to account for electron correlation effects, often providing more accurate energetics compared to DFT. [, , ]
- Coupled Cluster Theory (CCSD(T)): A highly accurate method for energy calculations and benchmarking other methods. [, , , ]
- Molecular Mechanics (MM): Used for studying large systems or performing molecular dynamics simulations. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(2-Chloroethyl)[(4-fluorophenyl)methyl]methylamine hydrochloride](/img/structure/B1436408.png)
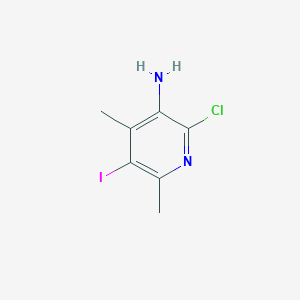


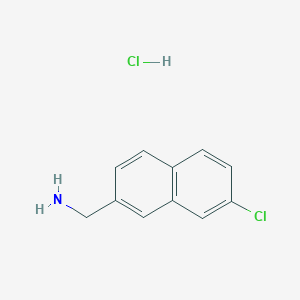
![3',6'-Bis(dimethylamino)-3-oxo-N-((1-(1-oxo-1-((3-(2-oxoacetyl)phenyl)amino)propan-2-yl)-1H-1,2,3-triazol-4-yl)methyl)-3H-spiro[isobenzofuran-1,9'-xanthene]-5-carboxamide, monohydrate](/img/structure/B1436417.png)
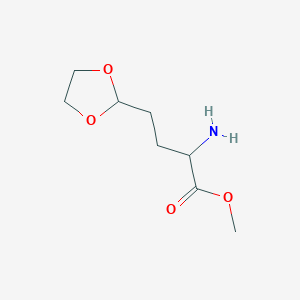
![2-{5-Methylimidazo[1,2-a]pyridin-2-yl}morpholine](/img/structure/B1436420.png)
![1-[2-(2,4-Difluorophenoxy)pyridin-3-yl]methanamine dihydrochloride](/img/structure/B1436421.png)
![2-[2-[(1R)-3-(3,4-dimethoxyphenyl)-1-[(2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carbonyl]oxypropyl]phenoxy]acetic acid](/img/structure/B1436425.png)

![3-(Chloromethyl)-6-fluoroimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1436427.png)
